molecular formula C20H27F3N2O4 B11467646 N-[4-acetyl-5-methyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide

N-[4-acetyl-5-methyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide

Cat. No.: B11467646
M. Wt: 416.4 g/mol
InChI Key: ZFEFYLCRSXFRPG-UHFFFAOYSA-N
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Description

N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}CYCLOHEXANECARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrrolidine ring, a cyclohexane carboxamide group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}CYCLOHEXANECARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidine ring through a cyclization reaction. Subsequent steps involve the introduction of the acetyl, methyl, oxolan-2-yl, and trifluoromethyl groups under controlled conditions. The final step usually involves the attachment of the cyclohexane carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}CYCLOHEXANECARBOXAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used as a probe to study biological processes and interactions. Its ability to interact with specific molecular targets makes it a valuable tool for investigating cellular mechanisms and pathways.

Medicine

In medicine, N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}CYCLOHEXANECARBOXAMIDE has potential applications as a therapeutic agent. Its unique structure and functional groups may allow it to interact with specific biological targets, leading to the development of new drugs for various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, cyclohexane carboxamides, and trifluoromethyl-containing compounds. Examples include:

  • N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}CYCLOHEXANECARBOXAMIDE
  • N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}CYCLOHEXANECARBOXAMIDE

Uniqueness

The uniqueness of N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}CYCLOHEXANECARBOXAMIDE lies in its combination of functional groups and structural features. The presence of the trifluoromethyl group, in particular, imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H27F3N2O4

Molecular Weight

416.4 g/mol

IUPAC Name

N-[4-acetyl-5-methyl-2-oxo-1-(oxolan-2-ylmethyl)-3-(trifluoromethyl)pyrrol-3-yl]cyclohexanecarboxamide

InChI

InChI=1S/C20H27F3N2O4/c1-12-16(13(2)26)19(20(21,22)23,24-17(27)14-7-4-3-5-8-14)18(28)25(12)11-15-9-6-10-29-15/h14-15H,3-11H2,1-2H3,(H,24,27)

InChI Key

ZFEFYLCRSXFRPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1CC2CCCO2)(C(F)(F)F)NC(=O)C3CCCCC3)C(=O)C

Origin of Product

United States

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